(2-Aminophenyl)(1H-indol-3-yl)methanone
Description
Structure
3D Structure
Properties
CAS No. |
821767-64-0 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
(2-aminophenyl)-(1H-indol-3-yl)methanone |
InChI |
InChI=1S/C15H12N2O/c16-13-7-3-1-6-11(13)15(18)12-9-17-14-8-4-2-5-10(12)14/h1-9,17H,16H2 |
InChI Key |
FRVAYVZECDSHQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Aminophenyl 1h Indol 3 Yl Methanone and Its Analogues
Retrosynthetic Analysis of the (2-Aminophenyl)(1H-indol-3-yl)methanone Molecular Architecture
Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the final product, or target molecule, to simpler, commercially available starting materials. amazonaws.com For this compound, the analysis reveals several logical disconnections.
The most apparent disconnection is at the carbonyl bridge, breaking the C-C bond between the carbonyl carbon and the C3 position of the indole (B1671886) ring. This is a common strategy for ketones and suggests a Friedel-Crafts-type acylation reaction. This disconnection leads to two primary synthons: an indole nucleophile and a 2-aminobenzoyl electrophile. The synthetic equivalents for these synthons would be indole and a reactive derivative of 2-aminobenzoic acid, such as 2-aminobenzoyl chloride.
Another key disconnection involves the C-N bond of the amide-like structure within the aminophenyl group, though this is less direct for the primary amine. A more strategic approach involves functional group interconversion (FGI), where the amino group is seen as arising from the reduction of a nitro group. This alternative retrosynthetic route would start with (2-Nitrophenyl)(1H-indol-3-yl)methanone, which could be synthesized from indole and 2-nitrobenzoyl chloride. The final step would be the selective reduction of the nitro group. This approach often circumvents challenges associated with the reactivity of the free amino group during the acylation step. amazonaws.com
These retrosynthetic pathways provide a logical framework for developing the synthetic routes discussed in the following sections.
Development of Classical and Novel Synthetic Routes
Building upon the retrosynthetic analysis, various synthetic methods have been developed to construct the this compound scaffold and its analogues.
Classical synthesis often relies on condensation reactions. The Friedel-Crafts acylation of indole with 2-nitrobenzoyl chloride is a primary example. This reaction typically requires a Lewis acid catalyst to activate the acyl chloride for electrophilic attack at the electron-rich C3 position of the indole ring. The resulting (2-Nitrophenyl)(1H-indol-3-yl)methanone is then reduced to the target compound.
Modern coupling reactions offer alternative and often more modular approaches. For instance, the Eschenmoser coupling reaction has been utilized for the synthesis of related (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones. nih.gov, nih.gov This method involves the reaction of thioamides with α-bromooxindoles, demonstrating a powerful way to form C-C and C-N bonds in a controlled manner. nih.gov, nih.gov While not a direct synthesis of the target ketone, it highlights the potential of advanced coupling strategies in assembling complex indole derivatives.
Organometallic catalysis is a cornerstone of modern synthetic chemistry, providing highly efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. semanticscholar.org For the synthesis of the target molecule, transition metal-catalyzed cross-coupling reactions represent a powerful strategy.
Palladium-Catalyzed Reactions: Reactions like the Suzuki or Negishi coupling could be envisioned to construct the core skeleton. For example, a 3-acylindole derivative could be coupled with a 2-amino-substituted arylboronic acid (Suzuki) or organozinc reagent (Negishi). These reactions are known for their functional group tolerance and high yields.
Gold-Catalyzed Reactions: Gold catalysts are particularly effective at activating π-systems like alkynes and allenes for nucleophilic attack. semanticscholar.org, mdpi.com A potential route could involve the gold-catalyzed reaction between an indole and a 2-aminophenyl-substituted alkyne, followed by hydration to form the ketone.
Cobalt and Iron Catalysis: Inexpensive and abundant first-row metals like cobalt and iron are gaining prominence in catalysis. yale.edu These metals can catalyze radical-based C-C bond constructions, offering alternative reactivity to traditional palladium-catalyzed processes. yale.edu
The use of organometallic catalysts often allows for milder reaction conditions and greater control over the synthesis compared to classical methods. semanticscholar.org
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, are highly valued for their efficiency and atom economy. nih.gov, ed.ac.uk MCRs offer a rapid route to complex molecular scaffolds. ed.ac.uk, researchgate.net
A hypothetical MCR for the this compound framework could involve the reaction of an indole, a 2-aminobenzaldehyde (B1207257) derivative, and a third component in a one-pot process. For example, a recently reported MCR for the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives involves the one-pot reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole, forming two C-C bonds and one C-N bond in a single step. nih.gov This demonstrates the power of MCRs to quickly build complexity around an indole core. The development of a specific MCR for the target molecule would represent a significant advancement in its synthesis.
Optimization of Reaction Conditions and Yields for Scalable Synthesis
Optimizing reaction conditions is crucial for transitioning a synthetic route from a laboratory-scale discovery to a large-scale, practical process. Key parameters for optimization include the choice of catalyst, solvent, temperature, reaction time, and reactant concentration.
For many indole-related syntheses, automated continuous flow systems have proven effective for both optimization and scaling. nih.gov, nih.gov Flow chemistry offers advantages such as precise control over reaction parameters, enhanced heat and mass transfer, and improved safety. nih.gov A multistep continuous flow process was successfully used to generate 2-(1H-indol-3-yl)thiazole derivatives in high yields (38%–82% over three steps) with reaction times of less than 15 minutes. nih.gov, nih.gov This technology could be applied to the synthesis of this compound, allowing for rapid optimization and efficient, scalable production.
Below is a table summarizing typical conditions for related synthetic transformations that could be starting points for optimization.
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Eschenmoser Coupling | None (tertiary amide) | Acetonitrile/DMF | N/A | 70-97 | nih.gov |
| MCR (Indole-based) | Sulfamic Acid (10 mol%) | Acetonitrile | Reflux | High | nih.gov |
| Fischer Indole Synthesis (Flow) | N/A | DMF | 200 | 38-82 (over 3 steps) | nih.gov, nih.gov |
| C3-Amination of Indoles | Hydrazine Hydrate | N/A | 200 (Microwave) | up to 90 | nih.gov |
Integration of Green Chemistry Principles in Synthetic Protocols
Green chemistry, also known as sustainable chemistry, aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com The 12 principles of green chemistry provide a framework for achieving this goal. novonesis.com, acs.org
Prevention of Waste : Catalytic methods and MCRs are inherently waste-preventive as they minimize byproducts. novonesis.com, researchgate.net
Atom Economy : MCRs are designed to maximize the incorporation of all reactant atoms into the final product, leading to high atom economy. acs.org, nih.gov
Less Hazardous Syntheses : The use of non-toxic catalysts, such as certain iron or enzyme-based systems, and the replacement of hazardous solvents are key considerations. researchgate.net
Safer Solvents : Choosing solvents that are less toxic and have a smaller environmental footprint is crucial. Water or bio-based solvents like ethyl lactate (B86563) are preferred alternatives to conventional organic solvents. acs.org, researchgate.net
Energy Efficiency : Catalytic reactions often proceed under milder conditions, reducing energy consumption. novonesis.com, youtube.com Continuous flow reactors can also improve energy efficiency through better heat transfer. nih.gov
Use of Catalysts : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. acs.org
By prioritizing catalytic routes and multi-component reactions, the synthesis of this compound can be aligned with the principles of green chemistry, making the process more sustainable and environmentally benign. researchgate.net
Chemical Reactivity and Transformations of 2 Aminophenyl 1h Indol 3 Yl Methanone
Electrophilic and Nucleophilic Reactions at the Methanone (B1245722) Carbonyl Center
The ketone carbonyl group, which bridges the phenyl and indole (B1671886) rings, serves as a primary site for both nucleophilic and electrophilic interactions. The carbon atom of the methanone is electrophilic and is susceptible to attack by nucleophiles.
Common nucleophilic addition reactions applicable to ketones can be expected to occur at this center. researchgate.net For example, reduction of the carbonyl group using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohol, (2-Aminophenyl)(1H-indol-3-yl)methanol. Another characteristic reaction is the addition of organometallic reagents, such as Grignard reagents (R-MgBr), which would attack the electrophilic carbonyl carbon to form a tertiary alcohol after acidic workup. researchgate.net
The reactivity of this carbonyl group is central to many of the cyclization reactions discussed in section 3.2.2, where it functions as the electrophilic partner in intramolecular or intermolecular condensations.
Reactions Involving the Primary Amino Group on the Phenyl Moiety
The primary amino group (-NH₂) attached to the phenyl ring is a potent nucleophile and a key handle for derivatization and the construction of new ring systems.
The nucleophilic nature of the primary amino group allows for standard derivatization reactions. Amidation , the reaction with acyl chlorides or anhydrides, would readily form the corresponding N-acylated derivatives. This transformation is not only a method for derivatization but can also serve as a protecting strategy for the amine.
Alkylation of the amino group is also feasible, though it can be challenging to achieve mono-alkylation selectively under mild conditions. nih.gov Direct alkylation with alkyl halides can lead to mixtures of mono- and di-alkylated products. A more controlled, one-pot method involves condensation of the aminophenyl ketone with an aldehyde to form an imine, which is then reduced in situ with a reagent like sodium borohydride to yield the N-alkylated product. researchgate.net For more challenging alkylations, methods developed for structurally similar aminothiophenes, which involve initial protection of the amine as a carbamate (B1207046) followed by alkylation, could be employed. nih.gov
The 2-aminophenyl ketone motif is a classic precursor for the synthesis of various fused heterocyclic compounds, most notably quinazolines and benzodiazepines. organic-chemistry.orgwum.edu.pl These transformations leverage the reactivity of both the primary amino group and the adjacent methanone carbonyl.
Quinazoline (B50416) Synthesis: (2-Aminophenyl)(1H-indol-3-yl)methanone is an ideal substrate for building the quinazoline ring system. In these reactions, the amino group and the carbonyl group of the starting material condense with a two-atom unit, typically derived from another reagent, to form the six-membered pyrimidine (B1678525) ring fused to the benzene (B151609) ring. A variety of metal-catalyzed and metal-free methods exist for this purpose. organic-chemistry.orgnih.gov For instance, ruthenium-catalyzed dehydrogenative coupling with amines or rhodium-catalyzed reactions can be used. nih.gov A common approach involves the reaction of the 2-aminophenyl ketone with amines in the presence of an in-situ formed ruthenium catalyst to yield quinazoline products. organic-chemistry.org
Table 1: Examples of Quinazoline Synthesis from 2-Aminophenyl Ketone Analogs
| Catalyst/Reagent | Co-reactant | Product Type | Reference |
|---|---|---|---|
| Ru₃(CO)₁₂/Xantphos/t-BuOK | Amides or Nitriles | 2-Arylquinazolines | organic-chemistry.orgnih.gov |
| FeCl₂/TBHP | Grignard-derived ketimines | 2-Substituted Quinazolines | nih.gov |
| Molecular Iodine/O₂ | Benzylamines | 2-Substituted Quinazolines | organic-chemistry.org |
Benzodiazepine (B76468) Synthesis: The compound can also act as a precursor for 1,4-benzodiazepines, a class of seven-membered heterocyclic compounds. wum.edu.pl The general synthesis involves the condensation of a 2-aminobenzophenone (B122507) derivative with a second component that provides the remaining atoms for the seven-membered ring. nih.govresearchgate.net A frequent method is the reaction with α-amino acids or their esters, which, after cyclization and subsequent transformations, yield the benzodiazepine core. The synthesis often proceeds by forming an amide bond with the primary amine, followed by an intramolecular cyclization involving the ketone.
Reactivity of the Indole Nucleus in this compound
The indole ring system is electron-rich and generally reactive towards electrophiles, although its reactivity in the target molecule is significantly modulated by the substituent at the C-3 position. bhu.ac.in
The indole nucleus is a π-excessive heterocycle, making it highly susceptible to electrophilic aromatic substitution (EAS). researchgate.netbhu.ac.in In an unsubstituted indole, the C-3 position is the most nucleophilic and the preferred site of electrophilic attack. bhu.ac.inquimicaorganica.org
However, in this compound, the C-3 position is occupied by an acyl group. This carbonyl-containing group is strongly electron-withdrawing, which deactivates the pyrrole (B145914) portion of the indole ring towards further electrophilic attack. Consequently, electrophilic substitution is unlikely to occur at the C-2 position. Instead, electrophiles are predicted to attack the benzene portion of the indole nucleus (the "benzo" ring), typically at the C-5 or C-6 positions. bhu.ac.in
Common EAS reactions and their expected outcomes include:
Nitration: Using non-acidic nitrating agents like benzoyl nitrate (B79036) is necessary to avoid polymerization that occurs under strongly acidic conditions (e.g., HNO₃/H₂SO₄). bhu.ac.in The reaction would be expected to yield the 5-nitro or 6-nitro derivative.
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely result in halogenation at the C-5 or C-6 position. quimicaorganica.org
Sulfonation: Mild conditions, such as using a pyridine-SO₃ complex, would be required to introduce a sulfonic acid group, again favoring the C-5 or C-6 position. quimicaorganica.org
The N-H proton of the indole ring is weakly acidic (pKa ≈ 17) and can be removed by a sufficiently strong base, such as sodium hydride (NaH) or organolithium reagents. researchgate.net Deprotonation generates the indolyl anion, a potent nucleophile, which can then be functionalized by reacting with various electrophiles. researchgate.net
This allows for straightforward N-alkylation or N-acylation . For example, treatment with NaH followed by an alkyl halide (e.g., benzyl (B1604629) bromide) or an acyl chloride would yield the corresponding N-substituted indole derivative. bhu.ac.in This N-functionalization is a common strategy in the synthesis of biologically active indole derivatives. Furthermore, the lithiation of N-substituted indoles is known to direct subsequent electrophilic attack to the C-2 position, providing a route to 2-substituted indoles. bhu.ac.inrsc.org
Redox Chemistry and Associated Transformations
There is no specific information available in the reviewed literature concerning the oxidation or reduction of this compound. The inherent chemical nature of the molecule suggests that it possesses functional groups amenable to redox transformations. The aniline (B41778) moiety is susceptible to oxidation, the ketone can be reduced to a secondary alcohol, and the indole nucleus can undergo various oxidative or reductive processes. However, without experimental data, any discussion would be purely speculative and fall outside the scope of this evidence-based article.
Stereoselective Chemical Modifications and Asymmetric Synthesis of Chiral Derivatives
No published methods for the stereoselective chemical modification or asymmetric synthesis of chiral derivatives originating from this compound were found in the current body of scientific literature. The ketone functionality presents a prochiral center, which could theoretically be targeted for asymmetric reduction to yield chiral alcohols. Similarly, the indole or aniline rings could be sites for stereoselective functionalization. Nevertheless, there are no specific examples or developed methodologies reported for this particular compound.
Advanced Spectroscopic and Structural Elucidation of 2 Aminophenyl 1h Indol 3 Yl Methanone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Isotopic Labeling Studies
For the related compound, 4-(3-methyl-1H-indol-2-yl)phenylmethanone, the ¹H NMR spectrum in DMSO-d₆ shows the indole (B1671886) N-H proton as a singlet at a downfield chemical shift of 11.34 ppm, indicative of its acidic nature and potential involvement in hydrogen bonding. orientjchem.org The methyl group protons appear as a singlet at 2.46 ppm, and the aromatic protons resonate in a complex multiplet between 7.00 and 8.07 ppm. orientjchem.org The ¹³C NMR spectrum for this analogue displays the carbonyl carbon at a characteristic downfield position of 195.7 ppm. orientjchem.org For (2-Aminophenyl)(1H-indol-3-yl)methanone, the protons of the aminophenyl and indolyl groups would exhibit distinct signals, with the amine protons (NH₂) and the indole N-H proton being readily identifiable, often broadened by quadrupole effects and solvent exchange.
Conformational analysis using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space correlations, providing information on the preferred orientation of the aminophenyl and indolyl rings relative to the central carbonyl group. The dihedral angle between these two aromatic systems is a key conformational parameter.
Isotopic labeling studies, while not specifically reported for this compound, represent a powerful tool for mechanistic investigations and metabolic tracking. nih.gov By selectively incorporating isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) into the molecule, specific atoms can be tracked. For instance, ¹⁵N labeling of the amino group or the indole nitrogen would allow for precise measurement of their respective electronic environments and involvement in hydrogen bonding through ¹H-¹⁵N HSQC experiments. nih.gov Such studies are invaluable for understanding reaction mechanisms involving the compound or its metabolic fate in biological systems. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for a Related Indole Methanone (B1245722) Derivative Data for 4-(3-methyl-1H-indol-2-yl)phenylmethanone. orientjchem.org
| Nucleus | Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H | 11.34 (s, 1H) | Indole-NH |
| ¹H | 7.00-8.07 (m, 13H) | Aromatic-H |
| ¹H | 2.46 (s, 3H) | CH₃ |
| ¹³C | 195.7 | C=O |
Advanced Mass Spectrometry (MS) Techniques for Fragment Analysis and Accurate Mass Determination
Advanced mass spectrometry (MS) techniques are essential for confirming the molecular weight and elucidating the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analysis, provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.
Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate ions for MS analysis. The fragmentation patterns observed are characteristic of the molecule's structure. For indole-containing compounds, a key fragmentation pathway involves the cleavage of bonds adjacent to the carbonyl group. researchgate.net In the case of this compound, the primary fragmentation would likely involve the cleavage of the C-C bond between the carbonyl carbon and the indole ring or the aminophenyl ring.
Based on studies of related synthetic cannabinoids with an indole-methanone core, characteristic fragmentation includes the formation of the following ions: researchgate.netcapes.gov.brnih.gov
[M - C₇H₆N]+• : Loss of the aminophenyl radical.
[M - C₈H₆N]+• : Loss of the indolyl radical.
[C₈H₆NO]+ : The indol-3-ylcarbonyl cation.
[C⇂H₆N]+ : The aminophenyl cation.
Tandem mass spectrometry (MS/MS) experiments can further probe these fragmentation pathways by isolating a specific precursor ion and subjecting it to collision-induced dissociation (CID), providing a detailed fragmentation map that serves as a structural fingerprint. This is particularly useful in identifying the compound and its metabolites in complex mixtures. capes.gov.brnih.govresearchgate.net
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Significance |
|---|---|---|
| [C₁₅H₁₂N₂O]+• | Molecular Ion (M+) | Confirms molecular weight |
| [C₈H₆NO]+ | Indol-3-ylcarbonyl cation | Characteristic fragment from cleavage at the carbonyl |
X-ray Crystallography for Solid-State Structure Determination and Supramolecular Interactions
X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. While the crystal structure for this compound itself has not been specifically detailed in the surveyed literature, data from closely related compounds such as (2-Aminophenyl)(p-tolyl)methanone and other indole derivatives offer valuable insights. nih.govresearchgate.netnih.govresearchgate.net
In the crystal structure of (2-Aminophenyl)(p-tolyl)methanone, an intramolecular N-H···O hydrogen bond is observed between one of the amine hydrogens and the carbonyl oxygen atom. nih.gov This interaction creates a six-membered pseudo-ring, which significantly influences the molecule's conformation. A similar intramolecular hydrogen bond is highly anticipated in this compound. The dihedral angle between the two aromatic rings in the tolyl derivative is 52.8 (3)°, indicating a non-planar arrangement. nih.gov
Table 3: Typical Crystallographic Parameters and Interactions for Related Aminobenzophenone and Indole Structures
| Parameter/Interaction | Description | Reference Example |
|---|---|---|
| Intramolecular H-Bond | N-H···O interaction between the amine and carbonyl group. | (2-Aminophenyl)(p-tolyl)methanone nih.gov |
| Intermolecular H-Bond | N-H···O, N-H···N interactions linking molecules in the crystal lattice. | (2-Aminophenyl)(p-tolyl)methanone nih.gov |
| Dihedral Angle | The twist angle between the two aryl rings connected by the carbonyl. | 52.8 (3)° in (2-Aminophenyl)(p-tolyl)methanone nih.gov |
| π-π Stacking | Interactions between the planar aromatic indole and phenyl rings. | Common in indole derivatives nih.gov |
Vibrational Spectroscopy (IR, Raman) for Elucidation of Functional Group Interactions and Hydrogen Bonding
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, the IR spectrum provides clear signatures for its key structural features.
Analysis of a related compound, 4-(3-methyl-1H-indol-2-yl)phenylmethanone, shows a strong absorption band for the carbonyl group (C=O) at 1650 cm⁻¹ and a band for the indole N-H stretch at 3343 cm⁻¹. orientjchem.org For the title compound, the following characteristic bands are expected:
N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group. A separate, often broader, band for the indole N-H stretch is also expected in this region.
C=O Stretching: A strong, sharp absorption band is anticipated between 1630 and 1660 cm⁻¹. The exact position is sensitive to conjugation and hydrogen bonding. The formation of the previously mentioned intramolecular N-H···O hydrogen bond would typically shift this absorption to a lower frequency (wavenumber). mpg.de
C-N Stretching: Found in the 1250-1360 cm⁻¹ region.
Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane (OOP) bending vibrations below 900 cm⁻¹ are indicative of the substitution patterns on the phenyl and indole rings.
Cryogenic IR spectroscopy studies on related systems have demonstrated the power of this technique in isolating and characterizing weak interactions, such as NH+···F hydrogen bonds, with high precision. mpg.de A similar approach could be used to study the hydrogen bonding network of this compound in great detail.
Table 4: Expected Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch (amine) | 3300 - 3500 | -NH₂ |
| N-H Stretch (indole) | ~3300 - 3400 | Indole N-H |
| C=O Stretch | 1630 - 1660 | Ketone C=O |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization of Enantiomerically Enriched Derivatives
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for studying chiral molecules. While this compound is itself achiral, it can be used as a scaffold to synthesize chiral derivatives. For example, substitution on the indole or aminophenyl ring with a chiral moiety, or the synthesis of atropisomers where rotation around the aryl-carbonyl bond is restricted, would yield enantiomerically enriched compounds.
The stereochemical characterization of such derivatives would rely heavily on CD spectroscopy. This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores. nih.govutexas.edu
Methods for the chiroptical sensing of chiral primary amines have been developed where the amine reacts with other components to form a chiral complex that gives a distinct CD signal. utexas.edu Similarly, derivatizing the amine group of this compound with a chiral reagent would produce diastereomers that could be analyzed. The resulting CD spectrum would provide information on the absolute configuration of the newly formed stereocenter. nih.govrsc.orgrug.nl These techniques are crucial in asymmetric synthesis for determining the enantiomeric excess (ee) of a reaction product. rsc.org The chromophoric nature of the indole and aminobenzophenone systems is advantageous, as it would likely lead to strong signals in the UV-Vis region, where CD measurements are performed. nih.gov
Table 5: List of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-(3-methyl-1H-indol-2-yl)phenylmethanone |
| (2-Aminophenyl)(p-tolyl)methanone |
| (2-Aminophenyl)(2,3-dihydro-1H-indol-1-yl)methanone |
| 1-[(5-fluoropentyl)-1H-indol-3-yl]-(2-iodophenyl)methanone (AM-694) |
| Phenyl(3-methyl-1-phenylsulfonyl-1H-indol-2-yl)methanone |
| 2-Aminobenzophenone (B122507) |
| 1-Pentyl-3-(4-methoxy-1-naphthoyl)indole (JWH-081) |
| 2-(2-methoxy-phenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone (JWH-250) |
Computational and Theoretical Investigations of 2 Aminophenyl 1h Indol 3 Yl Methanone
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
No specific studies detailing the quantum chemical calculations for (2-Aminophenyl)(1H-indol-3-yl)methanone were found. Such studies would typically involve the use of ab initio or semi-empirical methods to understand the molecule's electronic properties.
Frontier Molecular Orbital (FMO) Analysis and Charge Distribution
Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap for this compound is not available in published research. Similarly, detailed charge distribution analysis, such as Mulliken or Natural Bond Orbital (NBO) population analysis, has not been reported for this compound.
Electrostatic Potential Surface Mapping and Dipole Moment Calculations
There are no published electrostatic potential surface (ESP) maps or calculated dipole moments specifically for this compound. These calculations would be instrumental in understanding the regions of electrophilic and nucleophilic attack.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition State Geometries
No DFT studies investigating the reaction mechanisms, transition state geometries, or activation energies for reactions involving this compound could be located.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solution Behavior
There is no available research on the use of Molecular Dynamics simulations to explore the conformational flexibility, solvent effects, or dynamic behavior of this compound in different environments.
Theoretical Prediction of Spectroscopic Properties and Their Validation
While the synthesis and basic characterization of related compounds have been reported, specific theoretical predictions of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound and their validation against experimental data are not present in the current literature.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Reactivity or Material Properties
No QSAR or QSPR models that specifically include this compound for the prediction of chemical reactivity or material properties (excluding biological activity) were identified. While QSAR studies have been performed on other classes of indole (B1671886) derivatives for various applications, these models are not directly applicable to this specific compound without dedicated research. semanticscholar.orgresearchgate.net
Mechanistic Investigations of Chemical Processes Involving 2 Aminophenyl 1h Indol 3 Yl Methanone
Kinetic Studies to Determine Rate Laws and Activation Parameters of Key Reactions
Currently, there is a notable absence of published kinetic studies specifically focused on the formation or subsequent reactions of (2-Aminophenyl)(1H-indol-3-yl)methanone. To determine the rate law and activation parameters for any chemical reaction involving this compound, a systematic study would be required. This would typically involve:
Monitoring Reaction Progress: Systematically varying the concentrations of reactants, such as a substituted indole (B1671886) and an aminobenzoylating agent, and monitoring the formation of the product over time using techniques like UV-Vis spectroscopy, HPLC, or NMR spectroscopy.
Determining Reaction Order: Analyzing the initial rates of reaction at different reactant concentrations to establish the order of the reaction with respect to each reactant.
Calculating the Rate Constant: From the rate law and experimental data, the rate constant (k) at a specific temperature can be calculated.
Determining Activation Energy: Conducting the reaction at various temperatures to determine the temperature dependence of the rate constant. This data can then be used to calculate the activation energy (Ea) and the pre-exponential factor (A) using the Arrhenius equation.
Without such dedicated studies, any discussion on the rate laws or activation parameters for reactions involving this compound would be purely speculative.
Isotopic Labeling Experiments for Probing Reaction Mechanisms
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. There are no specific isotopic labeling studies reported in the literature for the synthesis or reactions of this compound.
Hypothetically, such experiments could provide valuable insights. For instance, in a potential synthesis from an indole and a 2-aminobenzoyl derivative, one could use:
Deuterium (B1214612) (²H) Labeling: Replacing specific protons on the indole or the aminobenzoyl reactant with deuterium could help determine which C-H bonds are broken or formed during the reaction and whether these steps are rate-determining (by observing a kinetic isotope effect).
Carbon-13 (¹³C) Labeling: Incorporating ¹³C at specific positions, such as the carbonyl carbon of the aminobenzoyl group, would allow for the unambiguous tracking of this carbon atom in the final product and any intermediates, confirming the connectivity of the molecular skeleton.
Nitrogen-15 (¹⁵N) Labeling: Labeling the amino group of the 2-aminophenyl moiety could help elucidate its role in the reaction mechanism, particularly in any intramolecular catalytic or directing steps.
The absence of such experimental data means that the precise pathways of atom transfer and bond formation in reactions involving this compound are not definitively established.
Elucidation of Catalytic Cycles in Transformations Utilizing this compound
While various catalytic methods are employed for the synthesis of indole derivatives and benzophenones, the specific catalytic cycles involved in the formation or transformation of this compound have not been elucidated.
For example, a plausible palladium-catalyzed synthesis of o-aminobenzophenones from 2-aminobenzonitriles and sodium arylsulfinates has been proposed to involve a catalytic cycle with the following key steps: coordination of the palladium catalyst, desulfination, coordination with the nitrile, carbopalladation, and protonation to release the product and regenerate the catalyst. beilstein-journals.org However, whether a similar or different catalytic cycle would be operative in a potential synthesis of this compound remains to be investigated.
A thorough study to elucidate a catalytic cycle would involve:
Identification and characterization of the active catalytic species.
Isolation or spectroscopic detection of key intermediates in the cycle.
Kinetic studies to understand the rate of each step.
Computational modeling to support the proposed mechanism.
Without such research, the role and mechanism of any potential catalyst in reactions of this compound are unknown.
Characterization of Reactive Intermediates and Transition States
The direct observation and characterization of reactive intermediates and transition states are crucial for a complete understanding of a reaction mechanism. For chemical processes involving this compound, there is no available data on such species.
In related syntheses of complex indole derivatives, the formation of intermediates such as acylium ions, iminium ions, or metal-complexed species is often postulated. For instance, in Friedel-Crafts acylation reactions, a common method for forming ketone linkages, an acylium ion is a key reactive intermediate. In reactions involving indoles, electrophilic attack on the electron-rich indole ring can lead to the formation of a stabilized carbocation intermediate (a sigma complex or arenium ion).
The characterization of these transient species often requires specialized techniques such as:
Low-temperature spectroscopy (NMR, IR, UV-Vis): To trap and observe the structure of short-lived intermediates.
Mass spectrometry techniques (e.g., ESI-MS): To detect the mass-to-charge ratio of intermediates in the reaction mixture.
Computational chemistry: To model the structures and energies of transition states and intermediates, providing theoretical support for a proposed mechanism.
As this information is not available for this compound, the nature of the high-energy species that govern the pathways of its formation and reactions remains an open area for investigation.
Emerging Non Clinical Applications of 2 Aminophenyl 1h Indol 3 Yl Methanone and Its Derivatives
Utility as a Versatile Building Block in Complex Organic Synthesis
The chemical architecture of (2-Aminophenyl)(1H-indol-3-yl)methanone, featuring multiple reactive sites, positions it as a versatile building block for constructing more intricate molecular frameworks. The indole (B1671886) nitrogen, the aminophenyl group, and the ketone functionality all offer points for chemical modification, enabling the synthesis of a diverse array of heterocyclic compounds.
Researchers have utilized derivatives and structural analogs of this compound as precursors in various synthetic routes. For instance, the aminophenyl ketone moiety is a key component in reactions designed to build fused heterocyclic systems. One-pot synthesis strategies, which improve reaction efficiency by avoiding the isolation of intermediates, have been developed for related structures. For example, a facile one-pot synthesis of 2-aminothiazole (B372263) derivatives has been achieved from aromatic methyl ketones through an α-bromination/cyclization process. clockss.org Similarly, one-pot tandem reactions involving Michael addition-elimination and subsequent palladium-catalyzed amination have been used to create quinolin-4(1H)-one derivatives from related starting materials. organic-chemistry.org
The indole nucleus itself is a critical component in many complex syntheses. A one-pot, two-step method has been developed for creating 2-amino-indole-3-carboxamides from 2-halonitrobenzene and cyanoacetamides through a sequence of SNAr reaction followed by a reductive cyclization. nih.gov Furthermore, multicomponent reactions have been employed to synthesize complex indole-containing structures, such as 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives, demonstrating the utility of the indole scaffold in generating molecular diversity. nih.gov The unique combination of an aminophenyl group and an indole core in this compound makes it a valuable precursor for creating novel, complex molecules in research and industry.
Potential in Materials Science and Polymer Chemistry
The inherent properties of the this compound framework, particularly its potential for extended conjugation and hydrogen bonding, make its derivatives promising candidates for applications in materials science.
Derivatives of this compound are being investigated for their potential in photoactive materials and optoelectronic technologies. The core structure is related to the 2-(2′-aminophenyl)benzothiazole (2-NH2-pbt) fragment, a well-known chromophore used in the development of optoelectronic devices. mdpi.com The key to these applications is the ability to tune the photophysical properties by introducing different substituents onto the amino group. mdpi.com This modification allows for precise control over the electronic characteristics of the molecule, which is crucial for creating materials for devices like organic field-effect transistors (OFETs) and solar cells. mdpi.com The development of such materials from analogous structures suggests a promising avenue for the application of this compound derivatives in this high-technology field.
The nitrogen atoms in the indole ring and the amino group, along with the oxygen atom of the ketone, provide multiple coordination sites, making this compound and its derivatives excellent candidates for use as ligands in coordination chemistry. These ligands can form stable complexes with a variety of metal ions.
A study on a novel, related ligand, 5-(((2-(3-(1H-indol-3-yl)acryloyl)phenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione) (L1), demonstrated its ability to coordinate with several transition metals. researchgate.net The resulting metal complexes exhibited specific geometries based on the coordinated metal ion. researchgate.net This research highlights the potential of indole-based aminophenyl compounds to act as versatile ligands for creating metal-organic frameworks and other coordination compounds with tailored properties.
| Metal Ion | Proposed Geometry |
| Co(II) | Octahedral |
| Ni(II) | Octahedral |
| Cu(II) | Octahedral |
| Zn(II) | Octahedral |
| Au(III) | Square Planar |
| Data derived from a study on a related indole-based ligand, L1. researchgate.net |
Role as Precursors or Organocatalysts in Chemical Reactions
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a major pillar of asymmetric synthesis. mdpi.com Derivatives containing the aminophenyl ketone structure are being explored for their potential in this field.
Specifically, these compounds can serve as precursors for bifunctional organocatalysts. These catalysts often feature a chiral scaffold combined with a hydrogen-bond donor moiety, such as a thiourea (B124793) or squaramide group, and a tertiary amine. mdpi.com The aminophenyl group is well-suited for modification into such a hydrogen-bonding domain. For example, novel organocatalysts based on (S)-quininamine and 1,2-benzenediamine have been synthesized and tested for their catalytic activity. mdpi.com
Furthermore, related 2-aminophenyl α,β-unsaturated carbonyls have been used directly in organocatalytic asymmetric [4+3]-cycloaddition reactions to produce enantioenriched 1,4-benzodiazepine-3-ones. researchgate.net This demonstrates the dual role of this structural motif: as a reactive substrate in organocatalytic transformations and as a foundational unit for the design of new catalysts. The chiral phosphoramide-catalyzed asymmetric reaction of indol-2-yl carbinols with enamides further illustrates the utility of indole derivatives in organocatalytic methods for creating chiral molecules. nih.govrsc.org
Development of Chemosensors and Probes for Analytical Applications
The ability of the this compound structure to interact with various chemical species through hydrogen bonding and metal coordination makes its derivatives promising candidates for the development of chemosensors. These sensors can be designed to detect specific cations or anions, often through a change in their optical properties, such as color or fluorescence.
The related 2-(2′-aminophenyl)benzothiazole framework has been successfully employed in sensors for a range of cations and anions due to its multiple binding modes. mdpi.com The aminophenyl group can act as a binding site, and its interaction with an analyte can perturb the electronic structure of the molecule, leading to a detectable photophysical response. This principle suggests that derivatives of this compound could be similarly developed into selective and sensitive probes for analytical applications, including environmental monitoring and bioimaging.
Investigation of Photophysical Properties and Applications in Luminescent Systems
The photophysical properties of molecules related to this compound are an area of active investigation. The presence of both a hydrogen-bond donor (the amino group) and acceptor sites within the same molecule allows for unique photochemical processes.
One such process is Excited-State Intramolecular Proton Transfer (ESIPT). In molecules capable of ESIPT, excitation with light leads to the transfer of a proton from the donor to the acceptor, resulting in a tautomeric form with a different electronic structure and, consequently, a distinct fluorescence emission. mdpi.com This phenomenon is observed in 2-(2′-aminophenyl)benzothiazole derivatives and is a key mechanism for producing materials with large Stokes shifts, which is desirable in applications like fluorescent probes and light-emitting diodes. mdpi.com
Another important property is Aggregation-Induced Emission (AIE), where compounds that are non-emissive in solution become highly luminescent upon aggregation. mdpi.com This effect is often observed in derivatives of 2′-amino-pbt and is valuable for creating solid-state lighting materials and biological sensors that "turn on" in specific environments. mdpi.com The structural similarities suggest that derivatives of this compound could also be engineered to exhibit these advanced photophysical properties for use in novel luminescent systems.
Conclusions and Future Research Directions for 2 Aminophenyl 1h Indol 3 Yl Methanone
Synthesis of Current Research Progress and Knowledge Gaps
A comprehensive review of scientific literature indicates a significant knowledge gap concerning (2-Aminophenyl)(1H-indol-3-yl)methanone. There are no dedicated, optimized, and widely reported synthetic procedures specifically for this molecule. However, its structure suggests that its synthesis could be approached by combining established methodologies for its core components.
Current progress is therefore inferred from general synthetic strategies for indole-3-carbonyl compounds and 2-aminobenzophenones. For instance, Friedel-Crafts acylation of indole (B1671886) with a suitably protected 2-aminobenzoyl chloride represents a plausible, though untested, route. Alternatively, coupling reactions, such as a palladium-catalyzed process between an indole-3-carbonyl derivative and 2-bromoaniline, could be envisioned. nih.gov The Fischer indole synthesis, a classic method for creating the indole ring system, could also be adapted, potentially starting from a precursor like 1-(4-benzoylphenyl)ethanone (B8695075) to build the indole moiety onto the benzophenone (B1666685) structure. orientjchem.org
The primary knowledge gap is the absence of a benchmarked synthetic protocol and complete characterization data (NMR, IR, Mass Spectrometry, X-ray crystallography) for the title compound. The reactivity, stability, and physical properties are also undocumented.
| Synthetic Strategy | Relevant Precursors | Key Reaction Type | Potential Challenges |
| Friedel-Crafts Acylation | Indole, 2-Nitrobenzoyl chloride (followed by reduction) | Electrophilic Aromatic Substitution | Poor regioselectivity on the indole ring; harsh reaction conditions. |
| Fischer Indole Synthesis | A custom phenylhydrazone derived from a diketone precursor | Cyclization | Requires specific multi-step precursor synthesis; potential for side products. orientjchem.org |
| Palladium-Catalyzed Coupling | 3-Indolecarbonyl chloride, 2-Bromoaniline | Cross-Coupling Reaction | Catalyst selection and optimization required; potential for self-coupling. nih.gov |
| Grignard Reaction | Indole-3-magnesium bromide, 2-Aminobenzonitrile | Nucleophilic Addition | Potential for reaction at the amine; hydrolysis step required. |
Identification of Unexplored Reactivity and Synthetic Opportunities
The structure of this compound possesses three key reactive sites, offering a wealth of unexplored synthetic opportunities:
The Indole N-H Group: This site is amenable to a variety of reactions, including N-alkylation, N-arylation, and protection/deprotection sequences. Derivatization at this position could be used to modulate the electronic properties and solubility of the molecule.
The Aromatic Amine (-NH2): The 2-amino group on the phenyl ring is a versatile functional handle. It can undergo diazotization to form a diazonium salt, which can then be converted into a wide range of other functional groups (e.g., -OH, -CN, -X). It is also a nucleophile, allowing for acylation, sulfonation, and condensation reactions to build more complex structures.
The Carbonyl Group (C=O): The ketone bridge can be targeted for reduction to a secondary alcohol or a methylene (B1212753) group. It can also participate in condensation reactions with hydrazines or other binucleophiles to form novel heterocyclic systems fused to the parent scaffold.
A significant synthetic opportunity lies in using this compound as a scaffold for constructing polycyclic heteroaromatic compounds. For example, an intramolecular condensation between the indole nitrogen and the carbonyl group, or a reaction involving the amino group and the indole C2 position, could lead to novel, rigid, and planar ring systems of interest in materials science.
Outlook on Novel Non-Clinical Applications and Advanced Materials Development
While the indole scaffold is a privileged structure in medicinal chemistry, the focus here is on non-clinical applications where this compound could serve as a foundational building block. mdpi.comrsc.org The compound's extended π-conjugated system, inherent fluorescence potential from the indole moiety, and multiple reactive sites make it an attractive candidate for materials development.
The presence of both a hydrogen-bond donor (N-H) and acceptor (C=O, -NH2) suggests potential for creating self-assembling supramolecular structures. The aromatic amine also allows for its incorporation as a monomer into high-performance polymers like polyimides or polyamides, potentially imparting unique thermal or photophysical properties.
| Potential Application Area | Rationale / Key Structural Feature | Example of Development |
| Organic Electronics | Extended π-conjugated system across both rings. | Use as a building block for organic semiconductors or host materials in OLEDs. |
| Fluorescent Probes/Sensors | Inherent fluorescence of the indole core; potential for intramolecular charge transfer (ICT). | Derivatization to create sensors that respond to metal ions or changes in polarity with a fluorescent signal. nih.gov |
| Coordination Chemistry | Bidentate chelation potential (amine and carbonyl oxygen). | Synthesis of novel ligands for transition metal catalysts or metal-organic frameworks (MOFs). |
| High-Performance Polymers | Diamine functionality (after derivatization) or reactive amine site. | Monomer for the synthesis of specialty polyimides or polyamides with enhanced thermal stability or optical properties. |
Challenges and Perspectives in Comprehensive Academic Investigation of this compound.
The foremost challenge in the comprehensive study of this compound is the lack of foundational research. The first step for any future work must be the development and publication of a reliable, scalable, and high-yielding synthesis. Without this, further investigation into its properties and reactivity remains speculative.
A second significant challenge is managing the chemoselectivity of its three primary functional groups. Any attempt to derivatize one site (e.g., the amine) may require careful protection of the other two (the indole N-H and the ketone) to prevent unwanted side reactions. Developing an orthogonal protection group strategy will be crucial for unlocking its synthetic potential.
From a broader perspective, this compound represents a blank slate in the vast field of heterocyclic chemistry. It offers a unique opportunity for fundamental academic research, from synthetic methodology and reaction discovery to physical organic chemistry and materials science. The initial investment in establishing its fundamental chemistry could pave the way for a new subclass of indole-based materials and functional molecules. The successful investigation of this compound would not only fill a knowledge gap but also provide a versatile new tool for chemists and material scientists.
Q & A
Q. What are the common synthetic routes for preparing (2-aminophenyl)(1H-indol-3-yl)methanone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or condensation reactions. For example:
- Friedel-Crafts Acylation: React 2-aminophenylacetic acid derivatives with indole-3-carbonyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions .
- Condensation: Use 2-aminoacetophenone and indole-3-carboxaldehyde in a solvent like ethanol, catalyzed by acid (e.g., HCl), with reflux (80–100°C, 6–12 hours) .
Optimization Tips:
- Monitor reaction progress via TLC or HPLC.
- Adjust stoichiometry (1:1.2 molar ratio of indole to acylating agent) to minimize side products.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. Table 1: Example Reaction Conditions
| Reagents | Catalyst/Solvent | Temperature/Time | Yield (%) |
|---|---|---|---|
| Indole-3-carboxylic acid, 2-aminophenyl boronic acid | Pd(OAc)₂, DMF | 120°C, 24h | 65–75 |
| 2-Aminoacetophenone, indole-3-carboxaldehyde | HCl, ethanol | Reflux, 8h | 70–85 |
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- NMR: Assign peaks using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃). The indole NH proton appears at δ 10.5–11.5 ppm, while the aminophenyl NH₂ resonates at δ 5.5–6.5 ppm .
- FTIR: Confirm carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and NH stretches at ~3300–3500 cm⁻¹ .
- X-ray Crystallography:
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
Methodological Answer:
- GC-MS: Derivatize the compound with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas (1.2 mL/min). Monitor m/z 271 (molecular ion) and fragment ions (e.g., m/z 144 for indole moiety) .
- HPLC-DAD/UV: C18 column, mobile phase acetonitrile/water (70:30), flow rate 1.0 mL/min, λ = 254 nm. Retention time ~8–10 minutes .
Q. Table 2: Comparison of Analytical Methods
| Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
|---|---|---|---|
| GC-MS | 0.5 | 1.5 | 85–92 |
| HPLC-UV | 2.0 | 5.0 | 88–95 |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for anticancer activity?
Methodological Answer:
- Key Modifications:
- Assays:
Case Study: Analog 10bb () showed 10-fold higher potency than parent compound by introducing a 3,4,5-trimethoxyphenyl group (IC₅₀ = 12 nM vs. 120 nM).
Q. What strategies are effective in resolving contradictions in pharmacological data, such as discrepancies between in vitro and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling:
- Mechanistic Studies:
- Validate target engagement via Western blot (e.g., phospho-FGFR inhibition for FGFR-targeted analogs) .
- Assess off-target effects using kinase profiling panels (e.g., Eurofins KinaseProfiler).
Example: In , 10bb showed poor in vitro solubility but high in vivo efficacy due to prodrug activation in tumor microenvironments.
Q. How can computational modeling predict the binding mode of this compound derivatives to biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock compounds into target structures (e.g., tubulin PDB: 1SA0). Focus on hydrophobic interactions with β-tubulin’s colchicine site .
- MD Simulations: Run 100 ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Monitor RMSD (<2.0 Å) and hydrogen bonds (e.g., between carbonyl and Thr179) .
Q. Table 3: Key Computational Parameters
| Software | Target Protein | Binding Energy (kcal/mol) | Key Residues |
|---|---|---|---|
| AutoDock Vina | Tubulin | -9.8 | Thr179, Val238 |
| Schrödinger | FGFR1 | -11.2 | Asp641, Lys514 |
Q. What regulatory considerations apply to this compound derivatives with psychoactive properties?
Methodological Answer:
- Structural Analogs: Derivatives like UR-144 and XLR11 are classified as Schedule I substances due to cannabinoid receptor binding (CB1/CB2 agonism) .
- Compliance Steps:
- Screen analogs using in silico tools (e.g., SWISSADME) to predict ADMET and ligand similarity to controlled substances.
- Submit non-controlled derivatives for DEA exemption prior to in vivo studies .
Q. How do crystal packing interactions influence the physicochemical properties of this compound?
Methodological Answer:
- Crystallographic Analysis:
- Use Mercury (CCDC) to analyze hydrogen bonds (e.g., N–H···O=C) and π-π stacking (indole vs. phenyl rings) .
- Correlate packing density with solubility: Tight packing (e.g., 1.45 g/cm³) reduces aqueous solubility .
- Impact on Bioavailability: Modify crystal forms (e.g., co-crystals with succinic acid) to enhance dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
